molecular formula C11H12ClNO2S B14583329 4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile CAS No. 61494-15-3

4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile

Katalognummer: B14583329
CAS-Nummer: 61494-15-3
Molekulargewicht: 257.74 g/mol
InChI-Schlüssel: QQGZYYXXJNHMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile is an organic compound that features a benzenesulfonyl group attached to a butanenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile typically involves the reaction of benzenesulfonyl chloride with 2-chloro-2-methylbutanenitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted benzenesulfonyl derivatives.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile involves its interaction with specific molecular targets. For instance, the benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

61494-15-3

Molekularformel

C11H12ClNO2S

Molekulargewicht

257.74 g/mol

IUPAC-Name

4-(benzenesulfonyl)-2-chloro-2-methylbutanenitrile

InChI

InChI=1S/C11H12ClNO2S/c1-11(12,9-13)7-8-16(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI-Schlüssel

QQGZYYXXJNHMTC-UHFFFAOYSA-N

Kanonische SMILES

CC(CCS(=O)(=O)C1=CC=CC=C1)(C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.